tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is a compound with the CAS Number: 887593-53-5 . It has a molecular weight of 376.27 . The compound is stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is 1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” has a molecular weight of 376.27 . It is stored in refrigerated conditions .
Scientific Research Applications
Synthesis Techniques
Novel Aziridination of Olefins : tert-Butyl hypoiodite (t-BuOI) has been used in the synthesis of aziridines from olefins and sulfonamides. This method represents a metal-free aziridination process using readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).
Antimicrobial Agents Synthesis : A method involving tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate has been used to synthesize substituted phenyl azetidines, showing potential as antimicrobial agents. This process includes a series of reactions leading to various azetidine compounds (Doraswamy & Ramana, 2013).
Morpholine Derivatives Synthesis : An electrophile-induced ring closure using bromine in dichloromethane has been developed for transforming 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives (D’hooghe et al., 2006).
Chemical Reactions and Modifications
Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates, leading to various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
α-Alkylation of Borane Complexes : The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester has been investigated, improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).
Pharmaceutical and Biological Applications
Aza-Payne Rearrangement : This rearrangement of N-activated 2-aziridinemethanols, which can involve tert-butyl compounds, results in the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols (Ibuka, 1998).
Boc-Protected Amines Synthesis : A method involving tert-butyl compounds for the formation of acyl azide intermediates, leading to tert-butyl carbamate, demonstrates compatibility with various substrates including malonate derivatives, aiding in protected amino acids synthesis (Lebel & Leogane, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-bromophenyl)sulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-10(9-16)19-12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTQQNARWMJJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate |
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